molecular formula C21H21NO7 B8078277 Benzyl 2-Deoxy-2-phthalimido-beta-D-glucopyranoside

Benzyl 2-Deoxy-2-phthalimido-beta-D-glucopyranoside

Cat. No.: B8078277
M. Wt: 399.4 g/mol
InChI Key: JNORQWPZZDBBOP-PDOZGGDVSA-N
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Description

Benzyl 2-Deoxy-2-phthalimido-beta-D-glucopyranoside is a biochemical reagent primarily used in glycobiology research. This compound is a derivative of glucose, where the hydroxyl group at the second carbon is replaced by a phthalimido group, and the anomeric hydroxyl group is substituted with a benzyl group. This modification makes it a valuable tool in studying carbohydrate chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-Deoxy-2-phthalimido-beta-D-glucopyranoside typically involves the glycosylation of a phthalimido sugar with an azido sugar. The process includes the selective removal of protecting groups at specific positions to obtain the desired compound. For instance, the synthesis of a related disaccharide unit involves tert-butyldimethylsilyl (TBDMS) and acetyl protecting groups, which are selectively removed under specific conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-Deoxy-2-phthalimido-beta-D-glucopyranoside undergoes various chemical reactions, including:

    Glycosylation: Formation of glycosidic bonds with other sugars or molecules.

    Deprotection: Removal of protecting groups to expose functional groups for further reactions.

    Substitution: Replacement of functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Trichloroacetimidoyl groups: For glycosylation reactions.

    Silyl and acetyl protecting groups: For selective protection and deprotection steps.

Major Products

The major products formed from these reactions are typically glycosylated derivatives and deprotected sugars, which can be further utilized in various biochemical assays and studies .

Scientific Research Applications

Benzyl 2-Deoxy-2-phthalimido-beta-D-glucopyranoside is widely used in glycobiology research. Its applications include:

    Carbohydrate Chemistry: Studying the structure, synthesis, and function of carbohydrates.

    Enzymology: Investigating enzymes involved in glycan formation and degradation.

    Protein-Glycan Interactions: Understanding how proteins recognize and bind to glycans.

    Biomedical Research: Developing drugs for inflammatory diseases and autoimmune disorders

Mechanism of Action

The mechanism of action of Benzyl 2-Deoxy-2-phthalimido-beta-D-glucopyranoside involves its role as a glycosyl donor or acceptor in glycosylation reactions. It interacts with specific enzymes and proteins involved in carbohydrate metabolism, facilitating the formation or modification of glycosidic bonds. This interaction is crucial for studying the biochemical pathways and molecular targets related to glycan synthesis and degradation .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-beta-D-glucopyranoside
  • Phenylmethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranoside

Uniqueness

Benzyl 2-Deoxy-2-phthalimido-beta-D-glucopyranoside is unique due to its specific substitution pattern, which provides distinct chemical properties and reactivity. This makes it particularly useful in selective glycosylation reactions and studying specific protein-glycan interactions .

Properties

IUPAC Name

2-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO7/c23-10-15-17(24)18(25)16(21(29-15)28-11-12-6-2-1-3-7-12)22-19(26)13-8-4-5-9-14(13)20(22)27/h1-9,15-18,21,23-25H,10-11H2/t15-,16-,17-,18-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNORQWPZZDBBOP-PDOZGGDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 2-Deoxy-2-phthalimido-beta-D-glucopyranoside
Reactant of Route 2
Benzyl 2-Deoxy-2-phthalimido-beta-D-glucopyranoside
Reactant of Route 3
Benzyl 2-Deoxy-2-phthalimido-beta-D-glucopyranoside
Reactant of Route 4
Reactant of Route 4
Benzyl 2-Deoxy-2-phthalimido-beta-D-glucopyranoside
Reactant of Route 5
Benzyl 2-Deoxy-2-phthalimido-beta-D-glucopyranoside
Reactant of Route 6
Benzyl 2-Deoxy-2-phthalimido-beta-D-glucopyranoside

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